molecular formula C17H18Cl2N4O2 B4191420 2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride

2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride

Cat. No.: B4191420
M. Wt: 381.3 g/mol
InChI Key: LHJVFFWGOOASPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Final Compound: The final compound is obtained by reacting the intermediate with ethanolamine under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.

Scientific Research Applications

2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in preclinical studies as a potential anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: Another quinazoline derivative used as an anticancer agent.

    Gefitinib: Similar to erlotinib, it is used in the treatment of non-small cell lung cancer.

    Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.

Uniqueness

2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chloro and methoxy groups, along with the ethanolamine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[[2-(5-chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2.ClH/c1-24-15-7-6-11(18)10-14(15)21-17-20-13-5-3-2-4-12(13)16(22-17)19-8-9-23;/h2-7,10,23H,8-9H2,1H3,(H2,19,20,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJVFFWGOOASPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC3=CC=CC=C3C(=N2)NCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride
Reactant of Route 4
2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[[2-(5-Chloro-2-methoxyanilino)quinazolin-4-yl]amino]ethanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.